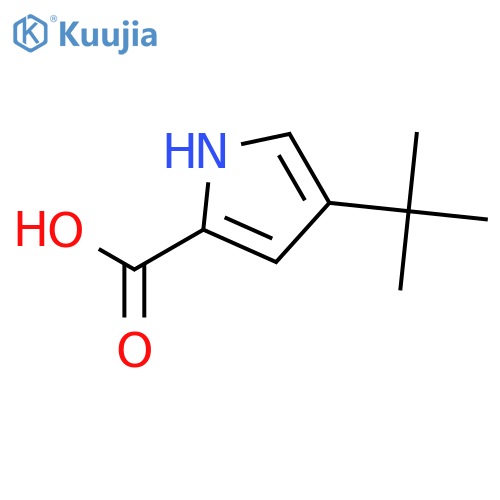Cas no 847955-92-4 (4-tert-butyl-1H-pyrrole-2-carboxylic acid)

4-tert-butyl-1H-pyrrole-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1H-PYRROLE-2-CARBOXYLIC ACID, 4-(1,1-DIMETHYLETHYL)-
- 4-tert-butyl-1H-pyrrole-2-carboxylic acid
- 3-(tert-Butyl)-pyrrole-5-carboxylic Acid
- SCHEMBL3738623
- XIB95592
- 4-(tert-Butyl)-1H-pyrrole-2-carboxylic acid
- 847955-92-4
- 818-998-9
- EN300-1590604
- 4-(tert-Butyl)-1H-pyrrole-2-carboxylicacid
- AKGPGEHRTGSFBH-UHFFFAOYSA-N
-
- インチ: InChI=1S/C9H13NO2/c1-9(2,3)6-4-7(8(11)12)10-5-6/h4-5,10H,1-3H3,(H,11,12)
- InChIKey: AKGPGEHRTGSFBH-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 167.094628657Da
- どういたいしつりょう: 167.094628657Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
4-tert-butyl-1H-pyrrole-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1590604-2.5g |
4-tert-butyl-1H-pyrrole-2-carboxylic acid |
847955-92-4 | 95% | 2.5g |
$2185.0 | 2023-06-04 | |
| Enamine | EN300-1590604-5.0g |
4-tert-butyl-1H-pyrrole-2-carboxylic acid |
847955-92-4 | 95% | 5g |
$3231.0 | 2023-06-04 | |
| Enamine | EN300-1590604-10.0g |
4-tert-butyl-1H-pyrrole-2-carboxylic acid |
847955-92-4 | 95% | 10g |
$4791.0 | 2023-06-04 | |
| Enamine | EN300-1590604-0.05g |
4-tert-butyl-1H-pyrrole-2-carboxylic acid |
847955-92-4 | 95% | 0.05g |
$259.0 | 2023-06-04 | |
| A2B Chem LLC | AX28333-500mg |
4-tert-butyl-1H-pyrrole-2-carboxylic acid |
847955-92-4 | 95% | 500mg |
$951.00 | 2024-04-19 | |
| Enamine | EN300-1590604-1000mg |
4-tert-butyl-1H-pyrrole-2-carboxylic acid |
847955-92-4 | 95.0% | 1000mg |
$1113.0 | 2023-09-23 | |
| Aaron | AR01DXEH-10g |
4-tert-butyl-1H-pyrrole-2-carboxylic acid |
847955-92-4 | 95% | 10g |
$6613.00 | 2023-12-14 | |
| Enamine | EN300-1590604-10000mg |
4-tert-butyl-1H-pyrrole-2-carboxylic acid |
847955-92-4 | 95.0% | 10000mg |
$4791.0 | 2023-09-23 | |
| Aaron | AR01DXEH-5g |
4-tert-butyl-1H-pyrrole-2-carboxylic acid |
847955-92-4 | 95% | 5g |
$4468.00 | 2023-12-14 | |
| 1PlusChem | 1P01DX65-1g |
4-tert-butyl-1H-pyrrole-2-carboxylic acid |
847955-92-4 | 95% | 1g |
$1438.00 | 2024-04-21 |
4-tert-butyl-1H-pyrrole-2-carboxylic acid 関連文献
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
4-tert-butyl-1H-pyrrole-2-carboxylic acidに関する追加情報
4-tert-butyl-1H-pyrrole-2-carboxylic acid(CAS No. 847955-92-4)の専門的解説と応用展望
4-tert-butyl-1H-pyrrole-2-carboxylic acid(以下、本化合物)は、ピロール環を基本骨格とする有機酸の一種で、医薬品中間体や機能性材料開発における重要な合成ブロックとして注目されています。CAS登録番号847955-92-4で特定される本化合物は、tert-ブチル基の立体障害効果とカルボキシル基の反応性を併せ持つ特性から、近年創薬化学や材料科学分野での研究が活発化しています。
化学構造の特徴として、ピロール環の2位にカルボキシル基、4位にtert-ブチル基が結合した構造は、分子配向性の制御や官能基変換の容易さを可能にします。この特性を利用した有機電子材料(例えばOLED発光層の補助材料)や金属イオン捕捉剤としての応用例が学術論文で報告されており、サステナブル化学の観点からも生分解性配位子としての可能性が探求されています。
合成経路に関しては、Knorrピロール合成法やPaal-Knorr反応を基盤とした多段階プロセスが主流です。特にtert-ブチル基の導入には、Friedel-Craftsアルキル化反応を最適化する必要があり、反応条件の精密制御が収率向上の鍵となります。近年ではフロー化学技術を適用した連続合成法の開発も進められ、グリーンケミストリーの原則に沿った製造プロセスが模索されています。
分析技術の進歩に伴い、本化合物の結晶多形に関する研究も深化しています。X線結晶構造解析により、分子間水素結合を介した二次元ネットワーク構造の形成が確認されており、固体状態蛍光特性を示すことが明らかになりました。この発見は、刺激応答性材料やセンサー素子への応用を検討する上で重要な知見となっています。
市場動向として、バイオ医薬品開発の進展に伴い、複雑なヘテロ環化合物への需要が増加していることから、本化合物を出発原料とする標的治療薬の研究が加速しています。特にタンパク質-タンパク質相互作用阻���剤の設計において、ピロール骨格の剛直性とtert-ブチル基の立体効果が結合親和性向上に寄与するとの報告があります。
安全性プロファイルについては、OECDテストガイドラインに基づく基礎的な生態毒性評価が実施されており、適切な取り扱い条件下では環境負荷が低いことが確認されています。ただし、カルボキシル基の存在により酸性条件下で皮膚刺激性を示す可能性があるため、取り扱い時には適切なPPE(個人用保護具)の着用が推奨されます。
将来展望として、AI支援分子設計技術との融合が期待されています。機械学習アルゴリズムを用いた構造活性相関(SAR)解析により、本化合物を薬理活性コアとする新規低分子阻害剤の開発効率が飛躍的に向上する可能性があります。また、カーボンニュートラルを目指したバイオベース合成法の開発も今後の重要な研究テーマとなるでしょう。
学術界では、本化合物の超分子集合体形成能を利用したナノ材料創製に関する研究が活発化しています。自己組織化モノレイヤー(SAMs)技術と組み合わせることで、表面改質や分子認識サイトの構築が可能であり、バイオセンサーや触媒担体への応用が検討されています。特にπ-πスタッキング相互作用を制御することで、導電性高分子複合材料の性能向上に寄与するとの予測もあります。
産業応用面では、電子デバイス封止材向け添加剤としての利用が注目されています。熱硬化性樹脂に本化合物を組み込むことで、耐熱性と密着性を同時に向上させられることが実証されつつあり、5G通信機器や電気自動車用部材への採用が期待されています。
847955-92-4 (4-tert-butyl-1H-pyrrole-2-carboxylic acid) 関連製品
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)


